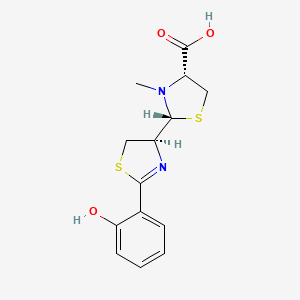

Neopyochelin II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neopyochelin II is a biochemical used in proteomics research . It is an isomer of Pyochelin, which is one of the two major siderophores produced and secreted by Pseudomonas aeruginosa PAO1 to assimilate iron .

Synthesis Analysis

During the synthesis of pyochelin, partial epimerization occurs at C-4′ while the absolute configuration at C-4′′ remains unaffected thus providing a mixture of pyochelin isomers: pyochelin I and II, and neopyochelin I and II .

Molecular Structure Analysis

Neopyochelin II has a molecular formula of C14H16N2O3S2 and a molecular weight of 324.42 . The stereochemistry at C-2 differs in the pyochelin isomers .

Physical And Chemical Properties Analysis

Neopyochelin II is a powder that can be dissolved in solvents like Chloroform, Dichloromethane, and DMSO . It should be stored at 2-8°C, protected from air and light .

科学的研究の応用

Iron(III) Complexation and Transport in Pseudomonas aeruginosa : A study by Zamri et al. (2003) investigated the synthesis and biological activities of four pyochelin analogues, including Neopyochelin II. They found that these compounds, including Neopyochelin II, are capable of complexing iron(III) and transporting it at different rates into the cells of Pseudomonas aeruginosa, highlighting their potential role in bacterial iron acquisition processes (Zamri, Schalk, Pattus, & Abdallah, 2003).

Comparison with Natural Pyochelin : Another study by Ankenbauer et al. (1988) synthesized pyochelin, a natural siderophore of Pseudomonas aeruginosa, and its analogues, including Neopyochelin. They found that the synthetic pyochelin was identical to the natural one and that Neopyochelin showed lesser biological activity than pyochelin in iron transport assays (Ankenbauer, Toyokuni, Staley, Rinehart, & Cox, 1988).

作用機序

While the specific mechanism of action for Neopyochelin II is not detailed in the search results, it’s known that siderophores function as ferric ion chelators. They are produced and secreted by organisms like bacteria, fungi, and plants under iron deficiency conditions. These molecules possess immense affinity and specificity for Fe3+ and other metal ions .

特性

IUPAC Name |

(2R,4R)-2-[(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZAGXTZXPYND-OUJBWJOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CS[C@@H]1[C@@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855097 |

Source

|

| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neopyochelin II | |

CAS RN |

164104-34-1 |

Source

|

| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)

![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)

![[(2R)-oxolan-2-yl]methanamine hydrochloride](/img/structure/B569865.png)